molecular formula C9H13BrN2 B15165505 N~1~-(4-Bromophenyl)propane-1,3-diamine CAS No. 212956-53-1

N~1~-(4-Bromophenyl)propane-1,3-diamine

Cat. No.: B15165505
CAS No.: 212956-53-1
M. Wt: 229.12 g/mol
InChI Key: SUXHWUIXTDNBKR-UHFFFAOYSA-N
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Description

N~1~-(4-Bromophenyl)propane-1,3-diamine is a diamine derivative featuring a propane-1,3-diamine backbone substituted at the N~1~ position with a 4-bromophenyl group. This compound belongs to a broader class of aromatic diamines, where structural modifications significantly influence physicochemical properties and biological activity.

Properties

CAS No.

212956-53-1

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

IUPAC Name

N'-(4-bromophenyl)propane-1,3-diamine

InChI

InChI=1S/C9H13BrN2/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,12H,1,6-7,11H2

InChI Key

SUXHWUIXTDNBKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCCCN)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Bromophenyl)propane-1,3-diamine typically involves the reaction of 4-bromobenzylamine with acrylonitrile, followed by hydrogenation. The reaction conditions often include the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The resulting intermediate is then subjected to further reduction and purification steps to yield the desired compound .

Industrial Production Methods

Industrial production of N1-(4-Bromophenyl)propane-1,3-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-Bromophenyl)propane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N~1~-(4-Bromophenyl)propane-1,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(4-Bromophenyl)propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activities. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Substituent Effects

Propane-1,3-diamine derivatives exhibit diverse biological and chemical behaviors depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Propane-1,3-diamine Derivatives
Compound Name Substituents/Modifications Molecular Formula Key Properties/Activities References
N~1~-(4-Bromophenyl)propane-1,3-diamine 4-Bromophenyl at N~1~ C~9~H~12~BrN~2~ Electron-withdrawing group; potential bioactivity (inferred)
N~1~-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine 4-Nitro, 2-CF~3~ phenyl at N~1~ C~10~H~12~F~3~N~3~O~2~ Enhanced electrophilicity; likely antimicrobial applications
N~1~-(2-chloro-4-fluorobenzyl)propane-1,3-diamine 2-Cl, 4-F benzyl at N~1~ C~10~H~13~ClFN~2~ Halogenated aromatic moiety; potential enzyme inhibition
N,N-bis(6-methyl-2-pyridylmethyl)propane-1,3-diamine (L3) Pyridylmethyl groups at N~1~, N~3~ C~19~H~28~N~4~ Coordinatively unsaturated; metal-binding for catalysis
N-[3-(isodecyloxy)propyl]propane-1,3-diamine Isodecyloxy alkyl chain at N~3~ C~16~H~36~N~2~O Surfactant-like properties; used in polymer chemistry
N-cyclohexyl-N-(3-dimethylaminopropyl)-propane-1,3-diamine Cyclohexyl, dimethylamino groups C~14~H~31~N~3~ Inhibits ANT(2′) enzyme; antimicrobial agent

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